![molecular formula C7H6BrN3 B2558684 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1337880-46-2](/img/structure/B2558684.png)
5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a chemical compound with the empirical formula C4H5BrN2. It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine involves heating it with N-iodosuccinimide in DMF at 60 °C and stirring for 12 hours .Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a solid substance . Its molecular weight is 161.00 . The compound’s SMILES string is BrC1=CC=NN1C .Scientific Research Applications
Organic Synthesis Intermediate
“5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine” is used as an important intermediate in organic synthesis . It can be used to synthesize a variety of other chemical compounds, contributing to the development of new materials and pharmaceuticals .
Photosensitive Dye
This compound can also be used as a photosensitive dye, which is widely used in laser printers and photocopiers . The compound’s light-sensitive properties make it useful in these applications, where it helps to create an image on paper .
Biomedical Applications
More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . This indicates a wide range of potential biomedical applications for this class of compounds, including “5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine”.
Drug Development
The structural similarity of “5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine” to the purine bases adenine and guanine has attracted the interest of medicinal chemists . This makes it a potential candidate for the development of new drugs .
ATP Pocket Occupancy
Compounds similar to “5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine” have shown good overlap with entrectinib and suitably occupied the ATP pocket . This suggests potential applications in the development of kinase inhibitors .
Chemical Research
The compound’s unique structure and properties make it a subject of interest in chemical research. Studies on its synthesis, reactivity, and other chemical behaviors can contribute to the advancement of chemistry .
Mechanism of Action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. These factors would also influence the compound’s bioavailability .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
properties
IUPAC Name |
5-bromo-1-methylpyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-4-9-7(8)2-5(6)3-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVKDMZVPFKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(C=C2C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine |
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